N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide
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Overview
Description
N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide is a complex organic compound that features a triazole ring, a benzyl group, and a sulfanylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the triazole ring could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the sulfanylphenyl and dimethylpropanamide groups.
3-Chloro-1H-1,2,4-triazole: Similar triazole core but without the benzyl and sulfanylphenyl groups.
N-Benzyl-2,2-dimethylpropanamide: Contains the benzyl and dimethylpropanamide groups but lacks the triazole ring.
Uniqueness
N-{2-[(1-Benzyl-3-chloro-1H-1,2,4-triazol-5-YL)sulfanyl]phenyl}-2,2-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN4OS |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-[(2-benzyl-5-chloro-1,2,4-triazol-3-yl)sulfanyl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H21ClN4OS/c1-20(2,3)17(26)22-15-11-7-8-12-16(15)27-19-23-18(21)24-25(19)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,22,26) |
InChI Key |
XPAKXZCJFJUDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1SC2=NC(=NN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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